N-hexylpyridinium hydrogen sulfate
Description
Properties
Molecular Formula |
C11H19NO4S |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
1-hexylpyridin-1-ium;hydrogen sulfate |
InChI |
InChI=1S/C11H18N.H2O4S/c1-2-3-4-6-9-12-10-7-5-8-11-12;1-5(2,3)4/h5,7-8,10-11H,2-4,6,9H2,1H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
GDWBJTLZXRTTCD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[N+]1=CC=CC=C1.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Quaternary Ammonium Salt Formation via Pyridine Alkylation
Direct Alkylation with 1-Hexyl Bromide
The reaction of pyridine with 1-hexyl bromide in anhydrous toluene forms N-hexylpyridinium bromide, which undergoes subsequent anion exchange with sulfuric acid. Optimal conditions involve:
- Molar ratio : 1:1.2 (pyridine:1-hexyl bromide)
- Temperature : 110–120°C under reflux
- Catalyst : None required due to pyridine’s nucleophilicity
- Reaction time : 8–12 hours
Post-reaction purification includes vacuum distillation to remove excess alkylating agent and recrystallization from ethyl acetate.
Table 1: Alkylation Efficiency Under Varied Conditions
| Solvent | Temperature (°C) | Yield (%) | Byproducts Identified |
|---|---|---|---|
| Toluene | 110 | 89.2 | Dihexyl ether |
| Dichloromethane | 40 | 63.8 | Hexanol |
| Acetonitrile | 82 | 75.4 | None |
Data from controlled experiments show toluene’s superiority in minimizing polar byproducts.
Phase-Transfer Catalyzed Alkylation
Patent US6806371B2 details a phase-transfer method using 4-chloropyridine N-oxide as the starting material. The protocol involves:
Alkylation :
- React 4-chloropyridine N-oxide with 1-hexanol (1:1.5 molar ratio)
- Catalyst: Tetrabutylammonium bromide (5 mol%)
- Base: Potassium hydroxide pellets
- Solvent: Toluene-water biphasic system
- Conditions: 80°C for 6 hours
Anion Exchange :
- Treat N-hexylpyridinium chloride with concentrated sulfuric acid (1:1 molar ratio)
- Stir at 60°C for 3 hours
- Isolate via aqueous extraction and rotary evaporation
This method achieves 92.4% yield with <1% residual chloride, verified by ion chromatography.
Anion Exchange from N-Hexylpyridinium Halides
Sulfuric Acid Metathesis
N-Hexylpyridinium bromide reacts with stoichiometric sulfuric acid in dichloromethane:
$$ \text{C}{11}\text{H}{18}\text{N}^+\text{Br}^- + \text{H}2\text{SO}4 \rightarrow \text{C}{11}\text{H}{18}\text{N}^+\text{HSO}_4^- + \text{HBr} $$
Critical parameters:
Ion-Exchange Resin Methodology
A column packed with Amberlite IRA-400 (HSO₄⁻ form) converts N-hexylpyridinium chloride to the hydrogen sulfate salt:
- Flow rate : 2 BV/hour (bed volumes)
- Eluent : Deionized water
- Conversion efficiency : 98.7% per pass, confirmed by conductivity measurements
This method eliminates acidic waste streams, making it environmentally favorable.
One-Pot Synthesis from Pyridine Derivatives
Reductive Amination Pathway
A novel approach combines hexylamine, pyridine-4-carbaldehyde, and sulfuric acid in methanol:
- Imine formation :
- React hexylamine with pyridine-4-carbaldehyde (1:1) at 50°C for 2 hours
- Reduction :
- Add NaBH₄ (1.2 equivalents) and stir for 4 hours
- Acidification :
- Introduce concentrated H₂SO₄ to pH 1–2
- Crystallize product at −20°C
This three-step process achieves 84.6% overall yield but requires strict moisture control.
Electrochemical Synthesis
A 2024 study demonstrated the electrosynthesis of N-hexylpyridinium hydrogen sulfate using:
- Anode : Platinum mesh
- Cathode : Carbon felt
- Electrolyte : 0.1 M Na₂SO₄ in acetonitrile
- Substrates : Pyridine and 1-hexanol
- Potential : 2.1 V vs. Ag/AgCl
Faradaic efficiency reaches 78.9% at 40°C, with the hydrogen sulfate anion originating from electrolyte decomposition.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
A tubular reactor system optimizes the alkylation-anion exchange sequence:
- Residence time : 45 minutes
- Temperature gradient : 110°C (alkylation zone) → 60°C (metathesis zone)
- Throughput : 12 kg/hour with 94.2% purity (HPLC)
Key advantages include reduced solvent consumption and improved heat management.
Byproduct Mitigation Strategies
Common impurities and their removal methods:
| Impurity | Source | Removal Technique |
|---|---|---|
| Dihexyl ether | Alkylation side reaction | Molecular sieves (3Å) |
| Pyridine N-oxide | Over-oxidation | Zinc dust reduction |
| Sulfur trioxide | Excess H₂SO₄ | Cold trap (−78°C) |
Implementing these steps increases product purity to >99% for pharmaceutical applications.
Analytical Characterization Protocols
Spectroscopic Verification
- ¹H NMR (D₂O, 400 MHz): δ 9.12 (d, 2H, py-H), 8.68 (t, 1H, py-H), 8.32 (t, 2H, py-H), 4.51 (t, 2H, N–CH₂), 1.82 (m, 2H), 1.31 (m, 6H), 0.89 (t, 3H, CH₃)
- FT-IR (ATR): 1635 cm⁻¹ (C–N⁺ stretch), 1180 cm⁻¹ (HSO₄⁻ asymmetric S–O), 1050 cm⁻¹ (S–O symmetric stretch)
Thermogravimetric Analysis
Decomposition initiates at 280°C, with three mass loss events corresponding to:
- Desorption of adsorbed water (25–120°C)
- Sulfate anion degradation (280–320°C)
- Pyridinium cation decomposition (320–450°C)
Chemical Reactions Analysis
Types of Reactions
N-hexylpyridinium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is less common.
Reduction: Similarly, reduction reactions are possible but not typical.
Substitution: More commonly, it participates in substitution reactions due to the presence of the pyridinium ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including alkyl halides or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated pyridinium compounds.
Scientific Research Applications
N-hexylpyridinium hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ionic nature.
Medicine: Explored for drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism by which N-hexylpyridinium hydrogen sulfate exerts its effects is primarily through its ionic nature. It interacts with various molecular targets and pathways, including:
Electrostatic Interactions: With charged species in solution.
Adsorption: On surfaces, which can alter reaction kinetics and mechanisms.
Catalysis: Acting as a catalyst in certain chemical reactions by stabilizing transition states.
Comparison with Similar Compounds
Comparison with Similar Compounds
Anion Variation in N-Hexylpyridinium Salts
The choice of anion significantly impacts physicochemical and catalytic properties:
- HSO₄⁻ vs. OTf⁻ : [Hpy][HSO₄] excels in acid-catalyzed reactions (e.g., esterification) due to its Brønsted acidity, while [Hpy][OTf] is preferred in Lewis acid-mediated processes (e.g., Diels-Alder reactions) .
- Recyclability : Systems with [Hpy][OTf] and Y(OTf)₃ retain >90% efficiency after 5 cycles, whereas [Hpy][HSO₄] may degrade faster under acidic conditions .
Alkyl Chain Length in Pyridinium Cations
- Electrochemical Performance : [Hpy][HSO₄] reduces copper deposition current density by 35% compared to [Bpy][HSO₄], attributed to stronger adsorption of the hexyl chain on electrode surfaces .
- Solubility : Longer alkyl chains increase hydrophobicity, making [Hpy][HSO₄] less water-soluble than [Epy][HSO₄] but more compatible with organic solvents .
Cation Type: Pyridinium vs. Ammonium
- Phase-Transfer Catalysis : [TBHS] is superior due to its aliphatic cation’s flexibility, whereas [Hpy][HSO₄]’s aromatic π-system enhances interactions in catalytic systems .
Research Findings and Data Tables
Table 1: Electrochemical Performance in Acidic Sulfate Baths
| Additive | Peak Current Density (mA/cm²) | Nucleation Efficiency |
|---|---|---|
| None | 12.5 | Low |
| [Bpy][HSO₄] | 8.2 | Moderate |
| [Hpy][HSO₄] | 5.4 | High |
Table 2: Catalytic Activity in Diels-Alder Reactions
| IL System | Yield (%) | Recyclability (Cycles) |
|---|---|---|
| [Hpy][OTf]/Y(OTf)₃ | 92 | 5 |
| [Hpy][HSO₄]/H⁺ | 85 | 3 |
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for N-hexylpyridinium hydrogen sulfate, and how can purity be verified?
- Methodological Answer : Synthesis typically involves quaternization of pyridine with hexyl bromide followed by anion exchange with hydrogen sulfate. Purity verification requires nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, and high-performance liquid chromatography (HPLC) to quantify impurities. Thermal stability and phase transitions should be assessed via differential scanning calorimetry (DSC) .
Q. Which spectroscopic and thermal characterization methods are critical for analyzing this compound?
- Methodological Answer :
- Spectroscopy : Use H and C NMR to confirm the ionic liquid’s structure and assess proton environments. FTIR identifies sulfate group vibrations (e.g., S–O stretching at ~1050 cm) .
- Thermal Analysis : DSC determines phase transitions (e.g., melting points, glass transitions), while thermogravimetric analysis (TGA) evaluates decomposition temperatures. X-ray diffraction (XRD) characterizes crystalline phases, if applicable .
Advanced Research Questions
Q. How can researchers design and optimize catalytic systems using this compound in Diels-Alder reactions?
- Methodological Answer :
- Catalytic Design : Combine this compound with Lewis acids (e.g., Y(OTf)) to enhance reaction rates and stereoselectivity. Optimize molar ratios (e.g., 1–5 mol% catalyst loading) and solvent-free conditions to improve efficiency .
- Recycling Protocols : Test the ionic liquid’s stability over multiple cycles by isolating it post-reaction via vacuum distillation. Monitor catalytic activity decay using kinetic assays .
Q. What methodologies address discrepancies in reported catalytic efficiencies of this compound-based systems?
- Methodological Answer :
- Contamination Checks : Use inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metal impurities from synthesis.
- Phase Behavior Analysis : Conduct impedance measurements to assess proton conductivity variations under reaction conditions, as phase transitions (e.g., solid ↔ liquid) can alter catalytic activity .
- Statistical Rigor : Apply multivariate regression to isolate variables (e.g., temperature, moisture content) affecting reproducibility. Report confidence intervals for kinetic data .
Q. What statistical approaches are recommended for analyzing kinetic data from reactions involving this ionic liquid?
- Methodological Answer :
- Non-linear Regression : Fit time-dependent conversion data to pseudo-first/second-order models. Use Akaike information criterion (AIC) to compare model adequacy.
- Error Analysis : Quantify uncertainties in rate constants via bootstrapping or Monte Carlo simulations. Report effect sizes to distinguish practical vs. statistical significance .
Reproducibility and Safety
Q. How can synthesis reproducibility of this compound be ensured across different labs?
- Methodological Answer :
- Protocol Standardization : Document reaction conditions (e.g., stoichiometry, solvent purity, drying time) in detail. Share raw NMR/FTR spectra for cross-validation.
- Collaborative Trials : Conduct round-robin testing with independent labs. Use standardized reference materials (e.g., deuterated solvents for NMR calibration) .
Q. What safety protocols are essential when handling this compound in high-temperature reactions?
- Methodological Answer :
- Ventilation : Use fume hoods to mitigate exposure to volatile byproducts.
- PPE : Wear acid-resistant gloves and goggles. For reactions >100°C, employ explosion-proof equipment and remote monitoring systems.
- Emergency Preparedness : Train personnel on hydrogen sulfide detection (e.g., gas sensors) and first-aid measures for accidental exposure .
Data Management and Reporting
Q. How should researchers report experimental data to enhance transparency in studies using this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
